molecular formula C6H5BrINO B1302348 5-Bromo-3-iodo-2-methoxypyridine CAS No. 578007-66-6

5-Bromo-3-iodo-2-methoxypyridine

Cat. No. B1302348
M. Wt: 313.92 g/mol
InChI Key: ZKVDYKJRRHTPLT-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxypyridine is a chemical compound with the molecular formula C6H5BrINO . It is used as a building block in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 5-Bromo-3-iodo-2-methoxypyridine involves several steps. One method involves the use of 2-chloro-4-amino-5-iodopyridine and pyruvic acid in a palladium-catalyzed intramolecular Heck reaction . Another method involves the use of 5-bromo-2-iodo-3-picoline in the preparation of Lonafarnib, a potent anticancer agent .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-2-methoxypyridine consists of a pyridine ring substituted with bromine, iodine, and methoxy groups . The exact mass of the molecule is 312.85992 g/mol .


Chemical Reactions Analysis

5-Bromo-3-iodo-2-methoxypyridine can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Safety And Hazards

5-Bromo-3-iodo-2-methoxypyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Relevant Papers Several papers have been published related to 5-Bromo-3-iodo-2-methoxypyridine. These include studies on its synthesis , its use in Suzuki–Miyaura coupling reactions , and its role in the synthesis of pharmaceutical compounds . Further details about these papers can be found in the provided references .

properties

IUPAC Name

5-bromo-3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVDYKJRRHTPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364024
Record name 5-bromo-3-iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-2-methoxypyridine

CAS RN

578007-66-6
Record name 5-bromo-3-iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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